Cas no 1212816-88-0 ((1R)-1-(4-bromothiophen-2-yl)ethan-1-amine)

(1R)-1-(4-Bromothiophen-2-yl)ethan-1-amine is a chiral amine derivative featuring a brominated thiophene scaffold, serving as a valuable intermediate in organic synthesis and pharmaceutical research. The stereospecific (R)-configuration enhances its utility in asymmetric synthesis, particularly for the development of bioactive compounds and ligands. The presence of the 4-bromo substituent on the thiophene ring offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is particularly advantageous for constructing complex heterocyclic frameworks with high enantiopurity, making it suitable for applications in medicinal chemistry and material science. Its well-defined chirality and functional group compatibility ensure precise control in synthetic pathways.
(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine structure
1212816-88-0 structure
商品名:(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine
CAS番号:1212816-88-0
MF:C6H8BrNS
メガワット:206.103419303894
MDL:MFCD09822172
CID:5085728
PubChem ID:78998551

(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine
    • 2-Thiophenemethanamine, 4-bromo-alpha-methyl-, (alphaR)-
    • (1R)-1-(4-Bromothiophen-2-yl)ethanamine
    • (1R)-1-(4-bromothiophen-2-yl)ethan-1-amine
    • E79761
    • CS-0356513
    • (R)-1-(4-Bromothiophen-2-yl)ethanamine
    • SCHEMBL24105124
    • BS-49040
    • 1212816-88-0
    • AKOS017508502
    • EN300-1894015
    • MDL: MFCD09822172
    • インチ: 1S/C6H8BrNS/c1-4(8)6-2-5(7)3-9-6/h2-4H,8H2,1H3/t4-/m1/s1
    • InChIKey: AXVSYXUKBUXMHZ-SCSAIBSYSA-N
    • ほほえんだ: BrC1=CSC(=C1)[C@@H](C)N

計算された属性

  • せいみつぶんしりょう: 204.95608g/mol
  • どういたいしつりょう: 204.95608g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 99.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 54.3

(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1894015-2.5g
(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine
1212816-88-0
2.5g
$2432.0 2023-09-18
Enamine
EN300-1894015-5.0g
(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine
1212816-88-0
5g
$4795.0 2023-06-01
Enamine
EN300-1894015-0.25g
(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine
1212816-88-0
0.25g
$1070.0 2023-09-18
Enamine
EN300-1894015-0.05g
(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine
1212816-88-0
0.05g
$978.0 2023-09-18
Enamine
EN300-1894015-0.5g
(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine
1212816-88-0
0.5g
$1117.0 2023-09-18
Aaron
AR01JXT2-100mg
2-Thiophenemethanamine, 4-bromo-α-methyl-, (αR)-
1212816-88-0 95%
100mg
$314.00 2025-02-12
Aaron
AR01JXT2-250mg
2-Thiophenemethanamine, 4-bromo-α-methyl-, (αR)-
1212816-88-0 95%
250mg
$472.00 2025-02-12
1PlusChem
1P01JXKQ-250mg
2-Thiophenemethanamine, 4-bromo-α-methyl-, (αR)-
1212816-88-0 95%
250mg
$397.00 2023-12-25
1PlusChem
1P01JXKQ-100mg
2-Thiophenemethanamine, 4-bromo-α-methyl-, (αR)-
1212816-88-0 95%
100mg
$265.00 2023-12-25
Enamine
EN300-1894015-0.1g
(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine
1212816-88-0
0.1g
$1024.0 2023-09-18

(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine 関連文献

(1R)-1-(4-bromothiophen-2-yl)ethan-1-amineに関する追加情報

(1R)-1-(4-Bromothiophen-2-yl)ethan-1-amine: A Comprehensive Overview

The compound with CAS No. 1212816-88-0, commonly referred to as (1R)-1-(4-bromothiophen-2-yl)ethan-1-amine, is a structurally unique organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its chiral center at the ethanamine position, which imparts it with distinct stereochemical properties. The presence of a bromothiophene moiety further enhances its electronic and optical characteristics, making it a valuable molecule for research and development.

Recent studies have highlighted the importance of thiophene derivatives in drug discovery and material science. The bromothiophene group in (1R)-1-(4-bromothiophen-2-yl)ethan-1-amine has been shown to exhibit interesting electronic properties, which can be exploited in the development of novel pharmaceuticals and advanced materials. Researchers have demonstrated that the compound's chiral center plays a crucial role in its interactions with biological systems, making it a promising candidate for enantioselective catalysis and asymmetric synthesis.

One of the most significant advancements in the synthesis of (1R)-1-(4-bromothiophen-2-yl)ethan-1-amine involves the use of enantioselective methods. These methods have enabled chemists to produce the compound with high optical purity, which is essential for its application in drug development. The latest research has also focused on optimizing the reaction conditions to improve yield and reduce costs, making this compound more accessible for large-scale production.

In terms of applications, (1R)-1-(4-bromothiophen-2-yl)ethan-1-amine has shown potential in the field of optoelectronics. Its bromothiophene moiety contributes to its strong absorption properties in the visible region, making it a suitable candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Additionally, its chiral nature makes it an attractive molecule for chiral recognition and sensing applications.

Recent studies have also explored the use of this compound as a building block for more complex molecules. By incorporating (1R)-1-(4-bromothiophen-2-yl)ethan-1-amino groups into larger structures, researchers have been able to create materials with tailored properties for specific applications. For example, its use in peptide synthesis has opened new avenues for drug design and discovery.

The environmental impact of synthesizing (1R)-1-(4-bromothiophen-2-yL)ethan-amino compounds has also been a topic of recent research. Scientists are working on developing greener synthesis methods that minimize waste and reduce energy consumption. These efforts are crucial for ensuring that the production of this compound remains sustainable and environmentally friendly.

In conclusion, (1R)-4-bromothiophen-ethan-amine with CAS No. 12128something-something is a versatile compound with wide-ranging applications in chemistry, materials science, and pharmaceuticals. Its unique structure and properties make it an invaluable tool for researchers seeking to develop innovative solutions across various industries.

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